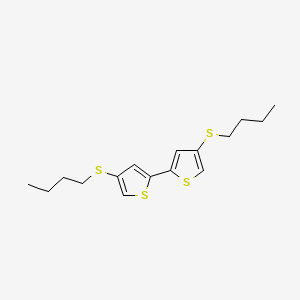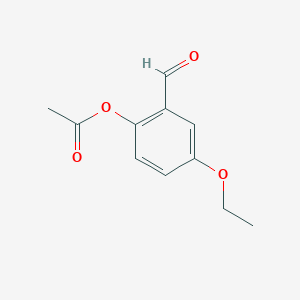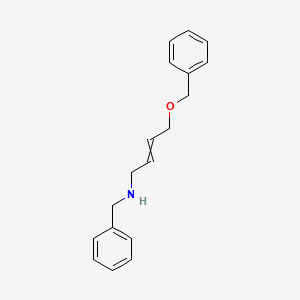
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde is an organic compound with a complex structure that includes a hydroxyl group, a nitro group, and a propynyl group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a hydroxybenzaldehyde derivative followed by the introduction of the propynyl group through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound’s functional groups allow it to form covalent bonds with active sites, inhibiting enzyme activity or altering protein function. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrosalicylaldehyde: Similar structure but lacks the propynyl group.
2-Hydroxy-3-nitrobenzaldehyde: Similar but with different positioning of functional groups.
Uniqueness
6-Hydroxy-3-nitro-2-(prop-1-yn-1-yl)benzaldehyde is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
139277-41-1 |
|---|---|
Fórmula molecular |
C10H7NO4 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
6-hydroxy-3-nitro-2-prop-1-ynylbenzaldehyde |
InChI |
InChI=1S/C10H7NO4/c1-2-3-7-8(6-12)10(13)5-4-9(7)11(14)15/h4-6,13H,1H3 |
Clave InChI |
HMFFNWLUBJWUOJ-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=C(C=CC(=C1C=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


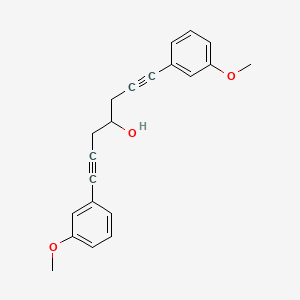
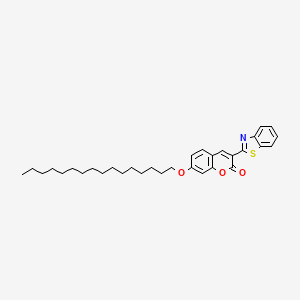
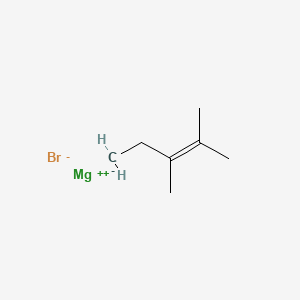
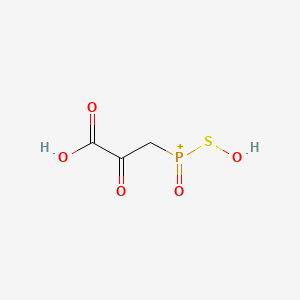
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
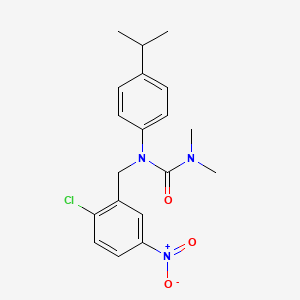
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)

